molecular formula C8H12O4 B147002 1,4-Cyclohexanedicarboxylic acid CAS No. 619-82-9

1,4-Cyclohexanedicarboxylic acid

Cat. No. B147002
CAS RN: 619-82-9
M. Wt: 172.18 g/mol
InChI Key: PXGZQGDTEZPERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Cyclohexanedicarboxylic acid (CHDA) is a dicarboxylic acid with a non-planar ring structure that plays a significant role in the synthesis of various copolymers. It is known for its ability to impact the thermal, tensile, and elastic properties of materials such as poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolyesters .

Synthesis Analysis

The synthesis of CHDA-related compounds often involves innovative methods such as ring-closing metathesis and diastereoselective Grignard reactions. For instance, a functionalized cyclohexene skeleton of GS4104 was synthesized using L-serine, showcasing the versatility of CHDA derivatives in organic synthesis . Additionally, the synthesis of related compounds like mikanecic acid demonstrates the utility of CHDA in complex organic reactions .

Molecular Structure Analysis

The molecular structure of CHDA and its derivatives has been extensively studied. For example, the crystal structure of 1,4-trans-cyclohexane-dicarboxylic acid reveals a monoclinic system with specific dimensions and a mean CCC-angle in the cyclohexane ring, providing insights into the conformation of the carboxylic group in various acids . The molecular conformations of CHDA derivatives in aqueous solutions have also been investigated, revealing preferred staggered forms and important atomic distances that influence biological activity .

Chemical Reactions Analysis

CHDA is involved in various chemical reactions, particularly in the formation of supramolecular architectures. It has been shown to co-crystallize with organic bases, forming complex structures with hydrogen bonds, which are crucial for the development of materials with specific properties . The coordination chemistry of CHDA is also significant, as it can undergo conformational transformations in the presence of metal ions, which is relevant for applications in materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of CHDA are influenced by its stereochemistry. The presence of cis-CHDA in copolymers can lead to increased modulus and strength, while also affecting the melting temperature and elasticity. This highlights the importance of CHDA's stereochemistry in tuning the properties of materials for specific applications . Furthermore, the ability of CHDA to form various supramolecular structures through acid-base complexes contributes to its diverse physical properties .

Scientific Research Applications

Coordination Chemistry and Structural Applications

  • Metal-Organic Frameworks (MOFs): 1,4-CHDA is used in synthesizing metal-organic frameworks, contributing to the creation of two-dimensional layered structures and chain structures. These MOFs have potential applications in materials science and catalysis (Thirumurugan, Avinash, & Rao, 2006).
  • Uranyl Ion Complexes: 1,4-CHDA, in its cis and trans isomers, is used for synthesizing uranyl ion complexes, leading to a variety of architectures like one-dimensional and three-dimensional frameworks. This indicates its role in developing complex geometric structures in coordination chemistry (Thuéry & Harrowfield, 2017).

Materials Science and Polymer Chemistry

  • Copolyester Synthesis: 1,4-CHDA is integral in synthesizing poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolymers. Its stereochemistry significantly affects the thermal, tensile, and elastic properties of these copolymers, indicating its importance in material science and polymer engineering (Liu et al., 2016).
  • Crystal Stability Studies: Research on 1,4-CHDA derivatives, like trans-1,4-cyclohexanedicarboxylic acid, 1,4-dibromo, explores its influence on molecular geometry, crystal packing, and thermal stability, suggesting its applications in the study of crystallography and materials stability (Echeverría et al., 2005).

Synthesis and Chemical Properties

  • Monomer Synthesis: 1,4-CHDA is used in the synthesis of valuable polyester monomers and plasticizers, demonstrating its role in industrial chemistry and the production of commercial products (Hu et al., 2018).
  • Solvent Influence in Coordination Polymers: Different solvents used with 1,4-CHDA can lead to the separation of its cis and trans conformations, influencing the resulting coordination polymers. This showcases its versatility in reaction outcomes based on solvent choice (Tian et al., 2009).

Safety And Hazards

1,4-Cyclohexanedicarboxylic acid is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and contact with skin, eyes, and clothing .

Future Directions

1,4-Cyclohexanedicarboxylic acid has been examined as a precursor to polycarbonates and as a building block for metal-organic frameworks . It is also of interest in the global market .

properties

IUPAC Name

cyclohexane-1,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGZQGDTEZPERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2038788, DTXSID901031536, DTXSID001290604
Record name 1,4-Cyclohexanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2038788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1,4-Cyclohexanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-1,4-Cyclohexanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 1,4-Cyclohexanedicarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,4-Cyclohexanedicarboxylic acid

CAS RN

1076-97-7, 619-81-8, 619-82-9
Record name 1,4-Cyclohexanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Cyclohexanedicarboxylic acid, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Cyclohexanedicarboxylic acid, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Cyclohexanedicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-1,4-Cyclohexanedicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-1,4-Cyclohexanedicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=621
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Cyclohexanedicarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Cyclohexanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2038788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1,4-Cyclohexanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-1,4-Cyclohexanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexane-1,4-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-hexahydroterephthalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.651
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1s,4s)-cyclohexane-1,4-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-CYCLOHEXANEDICARBOXYLIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68QED0R44U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,4-CYCLOHEXANEDICARBOXYLIC ACID, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18W55738KH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Cyclohexanedicarboxylic acid
Reactant of Route 2
1,4-Cyclohexanedicarboxylic acid
Reactant of Route 3
1,4-Cyclohexanedicarboxylic acid
Reactant of Route 4
1,4-Cyclohexanedicarboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,4-Cyclohexanedicarboxylic acid
Reactant of Route 6
1,4-Cyclohexanedicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.